1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene
CAS No.: 1604373-46-7
Cat. No.: VC11622980
Molecular Formula: C8H7ClFN3
Molecular Weight: 199.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1604373-46-7 |
|---|---|
| Molecular Formula | C8H7ClFN3 |
| Molecular Weight | 199.6 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzene ring substituted at the 2-position with chlorine, the 4-position with fluorine, and the 1-position with an (R)-1-azidoethyl group. The azidoethyl moiety introduces a chiral center, which is critical for enantioselective interactions in asymmetric synthesis. The isomeric SMILES string C[C@H](C1=C(C=C(C=C1)F)Cl)N=[N+]=[N-] confirms the (R)-configuration at the azido-bearing carbon.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClFN₃ |
| Molecular Weight | 199.6 g/mol |
| IUPAC Name | 1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene |
| CAS Number | 1604373-46-7 |
| Chiral Centers | 1 (R-configuration) |
Stereochemical Implications
The (R)-configuration of the azidoethyl group enables precise control over stereochemical outcomes in cycloaddition and substitution reactions. This chirality is preserved during synthetic protocols involving inert atmospheres and low-moisture conditions to prevent racemization. The enantiomeric purity (>95%) reported in commercial samples underscores its utility in asymmetric catalysis.
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis typically involves sequential functionalization of a benzene precursor:
-
Halogenation: Introduction of chlorine and fluorine via electrophilic aromatic substitution.
-
Ethylation: Attachment of an ethyl group using Friedel-Crafts alkylation or Grignard reagents.
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Azidation: Conversion of a hydroxyl or halogen substituent to an azide via nucleophilic substitution with sodium azide (NaN₃).
Table 2: Representative Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cl₂, FeCl₃ (catalyst), 0°C | 85% |
| 2 | CH₃CH₂MgBr, THF, reflux | 78% |
| 3 | NaN₃, DMF, 60°C, 12 h | 65% |
Optimization Challenges
Key challenges include minimizing azide decomposition (e.g., explosion risks) and preserving stereochemical integrity. Reactions are conducted under nitrogen or argon to exclude moisture and oxygen, which can hydrolyze azides or promote side reactions.
Applications in Medicinal Chemistry
Bioorthogonal Chemistry
The azide group participates in strain-promoted azide-alkyne cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling selective conjugation with biomolecules. For example, it has been used to label proteins and oligonucleotides for targeted drug delivery systems .
Prodrug Development
The electron-withdrawing fluorine and chlorine substituents enhance metabolic stability, making the compound a candidate for prodrug backbones. Azide-to-amine reduction (e.g., using Staudinger reactions) can unmask bioactive moieties in vivo.
Materials Science Applications
Polymer Functionalization
Incorporating this compound into polymers via CuAAC improves thermal stability and electronic properties. Fluorine atoms reduce dielectric constants, benefiting insulative materials, while chlorine enhances flame retardancy.
Coordination Chemistry
The azide group acts as a ligand for transition metals (e.g., Cu, Ru), facilitating the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis .
Click Chemistry and Catalysis
CuAAC Reactivity
In the presence of Cu(I) catalysts, the azide reacts with terminal alkynes to form 1,4-disubstituted triazoles. For instance, reaction with phenylacetylene yields 1-(2-chloro-4-fluorophenyl)-4-phenyl-1,2,3-triazole, a scaffold prevalent in agrochemicals .
Table 3: Click Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuSO₄·5H₂O, sodium ascorbate |
| Solvent | t-BuOH/H₂O (1:1) |
| Temperature | Room temperature |
| Yield | 70–93% |
Future Directions
Green Synthesis
Developing solvent-free or aqueous-phase azidation protocols to enhance safety and sustainability .
Drug Discovery
Exploiting the chiral azidoethyl group to synthesize enantiopure kinase inhibitors or antimicrobial agents.
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